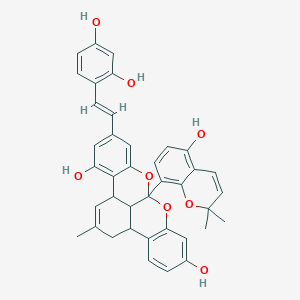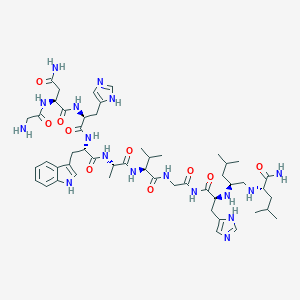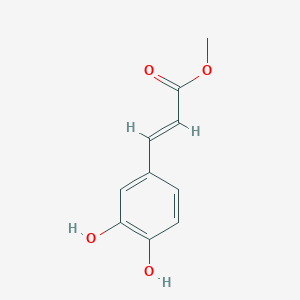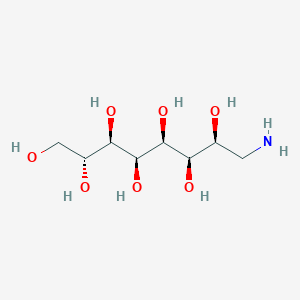
Glucotalooctamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucotalooctamine, also known as chitosan, is a biopolymer derived from chitin, a natural polymer found in the shells of crustaceans such as shrimp and crabs. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including biomedicine, agriculture, and environmental science. In
Mécanisme D'action
The mechanism of action of glucotalooctamine is complex and depends on its physicochemical properties, such as its molecular weight, charge density, and solubility. It has been shown to interact with cell membranes, proteins, and nucleic acids, leading to various biological effects. For example, Glucotalooctamine can disrupt the cell membrane of bacteria, leading to their death. It can also activate the complement system and stimulate the production of cytokines, leading to an immune response.
Effets Biochimiques Et Physiologiques
Glucotalooctamine has been shown to have various biochemical and physiological effects, depending on its properties and application. In biomedicine, it has been shown to have antimicrobial, anti-inflammatory, and wound healing properties. Chitosan-based dressings can promote the formation of granulation tissue and accelerate the healing process. In agriculture, Glucotalooctamine has been shown to enhance plant growth and resistance to pests and diseases. It can also improve the quality of fruits and vegetables by reducing decay and increasing shelf life. In environmental science, Glucotalooctamine has been shown to remove heavy metals and dyes from wastewater, as well as adsorb pollutants from air and soil.
Avantages Et Limitations Des Expériences En Laboratoire
Glucotalooctamine has several advantages for lab experiments, such as its biocompatibility, biodegradability, and low toxicity. It can be easily synthesized from chitin, which is a renewable and abundant resource. It can also be modified chemically or physically to improve its properties and tailor its application. However, there are also some limitations to the use of Glucotalooctamine in lab experiments, such as its variability in properties, which can affect reproducibility and comparability of results. Its solubility and charge density can also affect its interaction with other molecules and cells, leading to different biological effects.
Orientations Futures
There are many future directions for the research and application of glucotalooctamine. In biomedicine, it can be further investigated for its potential as a drug delivery system, as well as its immunomodulatory and anti-cancer properties. In agriculture, it can be used as a biopesticide and biofertilizer, as well as a growth promoter for aquaculture. In environmental science, it can be used for the removal of emerging pollutants such as microplastics and pharmaceuticals from water and soil. Overall, glucotalooctamine has great potential for various applications, and further research is needed to fully explore its properties and benefits.
Conclusion
In conclusion, glucotalooctamine, or Glucotalooctamine, is a biopolymer derived from chitin with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Glucotalooctamine has great potential for various applications, and further research is needed to fully explore its properties and benefits.
Méthodes De Synthèse
The synthesis of glucotalooctamine involves the deacetylation of chitin, which removes the acetyl groups from the polymer chain and converts it into Glucotalooctamine. The degree of deacetylation determines the properties of Glucotalooctamine, such as its solubility, molecular weight, and charge density. Different methods have been developed for the synthesis of Glucotalooctamine, including chemical, enzymatic, and microbial processes. Chemical methods involve the use of harsh chemicals such as NaOH and HCl, which can lead to the degradation of Glucotalooctamine and the formation of toxic byproducts. Enzymatic methods use chitinases to hydrolyze chitin into Glucotalooctamine, which is a more environmentally friendly approach. Microbial methods involve the use of microorganisms such as fungi and bacteria to produce Glucotalooctamine from chitin.
Applications De Recherche Scientifique
Glucotalooctamine has been extensively studied for its potential applications in various fields. In biomedicine, it has been investigated for its antimicrobial, anti-inflammatory, and wound healing properties. Chitosan-based dressings have been developed for the treatment of chronic wounds, burns, and ulcers. In agriculture, Glucotalooctamine has been used as a natural pesticide and fertilizer, as well as a growth promoter for plants. It has also been investigated for its ability to enhance the immune response in animals and humans. In environmental science, Glucotalooctamine has been used for the removal of heavy metals and dyes from wastewater, as well as the adsorption of pollutants from air and soil.
Propriétés
Numéro CAS |
133397-25-8 |
|---|---|
Nom du produit |
Glucotalooctamine |
Formule moléculaire |
C8H19NO7 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R,7S)-8-aminooctane-1,2,3,4,5,6,7-heptol |
InChI |
InChI=1S/C8H19NO7/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h3-8,10-16H,1-2,9H2/t3-,4+,5+,6+,7-,8-/m0/s1 |
Clé InChI |
KGQLHIBPZMFCTC-BZFXHQDJSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)N |
SMILES |
C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |
SMILES canonique |
C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |
Synonymes |
D-gluco-L-talooctamine glucotalooctamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



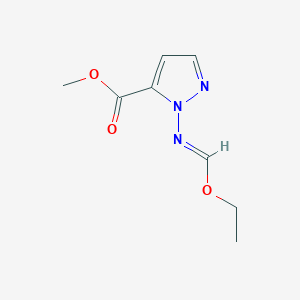
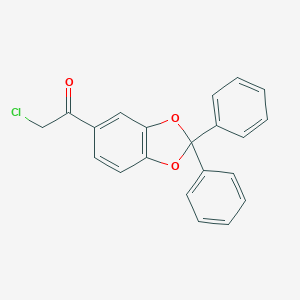
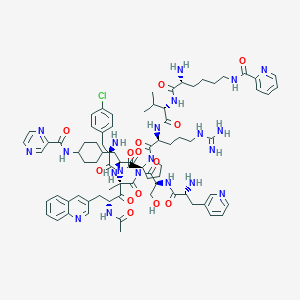
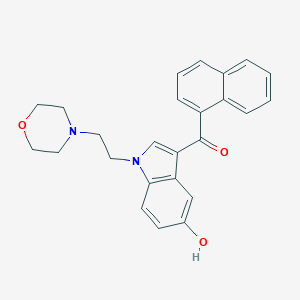
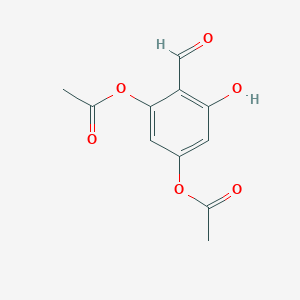
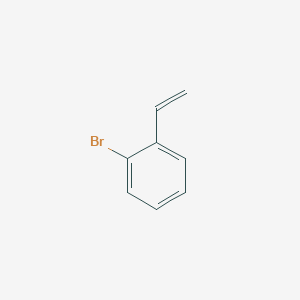
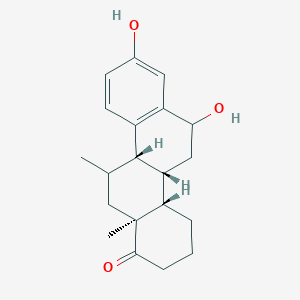
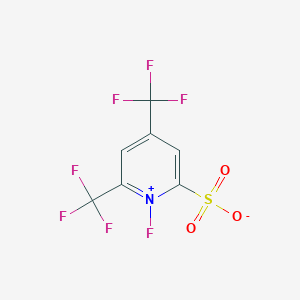
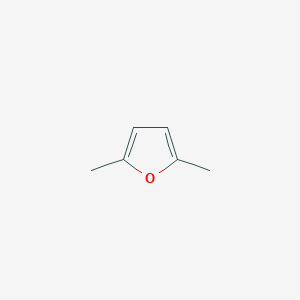
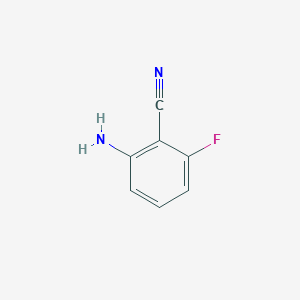
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
